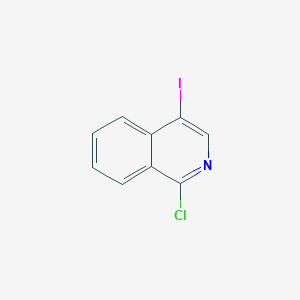

1-Chloro-4-iodoisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-iodoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClIN/c10-9-7-4-2-1-3-6(7)8(11)5-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMMTXHPJQTRSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590607 | |

| Record name | 1-Chloro-4-iodoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927801-77-2 | |

| Record name | 1-Chloro-4-iodoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-iodoisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformative Potential of 1 Chloro 4 Iodoisoquinoline

Reactivity Profiles of the C-Cl Bond in 1-Chloro-4-iodoisoquinoline

The C-Cl bond at the 1-position of the isoquinoline (B145761) ring, while generally less reactive than its C-I counterpart, can participate in a variety of chemical reactions, including nucleophilic aromatic substitution, reductive dehalogenation, and certain cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

The C1 position of the isoquinoline nucleus is electronically deficient and, therefore, susceptible to nucleophilic attack. Halogenated isoquinolines, particularly at the 1-position, readily undergo nucleophilic substitution reactions. quimicaorganica.orgquora.com This reactivity is a cornerstone for introducing a diverse array of functional groups.

The mechanism for nucleophilic aromatic substitution (SNAr) on the isoquinoline ring typically proceeds through an addition-elimination pathway. A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this intermediate. In the subsequent step, the leaving group, in this case, the chloride ion, is expelled, and the aromaticity of the ring is restored. quimicaorganica.org

While specific studies on this compound are not extensively documented in this context, the general reactivity pattern of 1-chloroisoquinolines suggests that it would readily react with various nucleophiles. For instance, reactions with amines would be expected to yield 1-aminoisoquinoline derivatives. The reaction of amines with alkyl halides is a well-established process, and similar reactivity is observed with activated aryl halides. quora.com In the case of isoquinoline, the nitrogen atom within the ring activates the C1 position towards nucleophilic attack, facilitating the displacement of the chloro group.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Chloroquinolines and Isoquinolines

| Starting Material | Nucleophile | Product | Reference |

| 2- or 4-Chloroquinoline | Various Nucleophiles | 2- or 4-Substituted Quinoline (B57606) | quimicaorganica.org |

| 1-Chloroisoquinoline (B32320) | Amines | 1-Aminoisoquinoline | iust.ac.ir |

Reductive Dehalogenation Strategies

Reductive dehalogenation is a chemical process that involves the removal of a halogen atom and its replacement with a hydrogen atom. This transformation can be achieved using various reducing agents and catalytic systems. In the context of dihalogenated compounds like this compound, selective dehalogenation can be a challenge.

Cross-Coupling Reactions Involving the Chloro Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the C-I bond is significantly more reactive in these transformations, under specific conditions, the C-Cl bond can also participate. For the C-Cl bond in this compound to undergo a cross-coupling reaction, the more reactive C-I bond would typically need to be addressed first or the reaction conditions carefully tuned to favor the less reactive site.

Studies on dihaloquinolines, such as 2,4-dichloroquinoline, have shown that regioselective cross-coupling is possible. For instance, Sonogashira coupling on 2,4-dichloroquinoline has been shown to occur selectively at the C2 position. beilstein-journals.orgnih.gov This selectivity is attributed to the higher reactivity of the chloro group at the azomethine carbon (C2) due to the electronic influence of the ring nitrogen. nih.gov By analogy, one might expect the C1-Cl bond in this compound to exhibit some reactivity in cross-coupling reactions, although this would be overshadowed by the much more facile reaction at the C4-I position.

Reactivity Profiles of the C-I Bond in this compound

The C-I bond at the 4-position is the more reactive site in this compound, particularly in transition metal-catalyzed reactions. This enhanced reactivity allows for a wide range of selective functionalizations.

Palladium-Catalyzed Cross-Coupling Reactions

The significantly lower bond energy of the C-I bond compared to the C-Cl bond makes it the preferred site for oxidative addition to a low-valent palladium catalyst, which is the initial and often rate-determining step in many cross-coupling catalytic cycles. This differential reactivity allows for highly regioselective transformations on dihalogenated substrates.

A study on the Suzuki cross-coupling of 7-chloro-4-iodoquinoline with various arylboronic acids demonstrated that the reaction occurs exclusively at the C-I bond, leaving the C-Cl bond intact. This high degree of regioselectivity highlights the pronounced difference in reactivity between the two halogen atoms. nih.gov It is reasonable to extrapolate this finding to this compound, where palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings would be expected to proceed selectively at the C4 position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. For this compound, reaction with a boronic acid in the presence of a palladium catalyst and a base would selectively yield a 4-aryl-1-chloroisoquinoline.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. With this compound, this would lead to the formation of a 4-alkynyl-1-chloroisoquinoline. Catalyst systems can influence the regioselectivity in dihalo compounds. elsevierpure.com

Heck-Mizoroki Reaction: This reaction involves the coupling of an alkene with an aryl or vinyl halide. Applying this to this compound would result in a 4-alkenyl-1-chloroisoquinoline.

Table 2: Expected Regioselective Palladium-Catalyzed Cross-Coupling Reactions at the C-I Bond of this compound

| Reaction Name | Coupling Partner | Expected Product |

| Suzuki-Miyaura | Arylboronic acid | 4-Aryl-1-chloroisoquinoline |

| Sonogashira | Terminal alkyne | 4-Alkynyl-1-chloroisoquinoline |

| Heck-Mizoroki | Alkene | 4-Alkenyl-1-chloroisoquinoline |

C-I Bond Activation and Functionalization

Beyond palladium-catalyzed cross-coupling, the C-I bond can be activated and functionalized through various other means. The high polarizability and low bond strength of the C-I bond make it susceptible to cleavage by various reagents, including other transition metals and even under certain metal-free conditions.

Halogen-metal exchange reactions, typically with organolithium or Grignard reagents, are a common method for activating aryl iodides. This would transform the this compound into a potent nucleophile at the 4-position, which could then be reacted with a variety of electrophiles. However, the presence of the chloro-substituted pyridine (B92270) ring introduces potential complications, such as competing nucleophilic addition to the C=N bond.

Furthermore, C-I bonds can be involved in radical reactions and can be activated photochemically. These methods open up alternative pathways for the functionalization of the 4-position of the isoquinoline ring, further expanding the synthetic utility of this compound.

Electrophilic and Nucleophilic Reactions on the Isoquinoline Ring System

Direct C-H functionalization has become a powerful and atom-economical strategy for modifying heterocyclic scaffolds. rsc.org For the this compound ring system, C-H functionalization strategies must account for the electronic effects of the existing halogen substituents and the directing influence of the ring nitrogen. The isoquinoline nucleus is generally electron-deficient, which can make it less reactive towards classical electrophilic substitution. However, transition metal-catalyzed C-H activation provides a modern alternative for introducing new substituents with high regioselectivity. nih.gov

Alkylation of the isoquinoline ring can be achieved through various methods. While classical Friedel-Crafts alkylation reactions are often challenging on electron-poor heterocycles, modern techniques offer viable routes. libretexts.org For example, radical-based methods or transition metal-catalyzed reactions can introduce alkyl groups at specific positions. The regioselectivity of these reactions is dictated by the catalyst, directing groups, and the intrinsic electronic properties of the substrate. In the context of isoquinolines, methods have been developed for C-4 alkylation using vinyl ketones as electrophiles, showcasing the potential for functionalization at this position. researchgate.net The presence of substituents already at C1 and C4 in this compound would direct C-H functionalization to the benzo portion of the fused ring system, typically at the C5 or C8 positions.

| Reaction Type | Reagents | Typical Catalyst | Potential Position of Functionalization | Reference Principle |

|---|---|---|---|---|

| Direct Arylation | Aryl Halide | Pd(OAc)₂ | C5 or C8 | Palladium-catalyzed C-H/C-X coupling. nih.gov |

| Radical Alkylation (Minisci-type) | Alkyl Radical Precursor, Oxidant | AgNO₃ or Photoredox Catalyst | C5 or C8 | Selective functionalization of N-heterocycles. acs.org |

| C-H Alkylation | Alkenes/Alkynes | Rh or Ru complexes | C8 (via chelation assistance) | Directed C-H activation. nih.gov |

Directed ortho metalation (DoM) is a potent strategy for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The method relies on a directing metalation group (DMG), which is typically a Lewis basic functional group that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. baranlab.orguvm.edu

In the isoquinoline ring system, the lone pair of electrons on the nitrogen atom can act as a directing group, facilitating metalation at the C8 position. The chloro-substituent at C1 may also exert an electronic influence. The general DoM process involves treating the substrate with a strong lithium base (like n-butyllithium or sec-butyllithium), often in the presence of an additive like TMEDA, to generate an aryllithium intermediate. harvard.edu This highly reactive intermediate is then quenched with an electrophile (E+) to install a new substituent exclusively at the ortho-lithiated site. baranlab.org Studies on the functionalization of chloro-substituted quinolines have demonstrated that deprotonation can occur selectively at the C8 position, which provides a strong precedent for the behavior of this compound. researchgate.net This allows for the precise introduction of a wide range of functional groups at a position that might be difficult to access through other synthetic methods.

| Step | Reagents | Intermediate/Product | Description |

|---|---|---|---|

| 1. Directed Metalation | sec-BuLi, TMEDA, THF, -78 °C | 8-Lithio-1-chloro-4-iodoisoquinoline | The nitrogen atom directs regioselective deprotonation at the C8 position. wikipedia.orgharvard.edu |

| 2. Electrophilic Trap | Electrophile (e.g., MeI, DMF, CO₂) | 8-Substituted-1-chloro-4-iodoisoquinoline | The lithiated intermediate is quenched with an electrophile to form a new C-C or C-heteroatom bond. organic-chemistry.org |

Cascade and Domino Reactions Initiated or Influenced by this compound

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic processes in which multiple bond-forming transformations occur in a single operation without isolating intermediates. 20.210.105mdpi.com These reactions offer significant advantages in terms of efficiency, atom economy, and the rapid construction of molecular complexity from simple precursors. nih.gov

This compound is an ideal substrate for designing cascade reactions due to the presence of two halogen atoms with orthogonal reactivity. A synthetic sequence can be initiated by a selective reaction at the more reactive C4-iodo position, which then triggers a subsequent intramolecular reaction involving the C1-chloro group or another part of the molecule.

For example, a Sonogashira coupling at C4 with a suitably functionalized alkyne could generate an intermediate poised for an intramolecular cyclization. This subsequent step could be a nucleophilic aromatic substitution of the C1-chloro group, a Heck reaction, or another metal-catalyzed cyclization, leading to the formation of complex fused heterocyclic systems. The specific outcome of such cascade processes is highly dependent on the nature of the coupling partners and the reaction conditions employed. Palladium-catalyzed cascade reactions starting from o-iodoanilines have been shown to produce various benzofused heterocycles, illustrating the potential of such strategies. rsc.org Analogous reactions involving 1-chloro-4-iodobenzene demonstrate the feasibility of sequential Sonogashira and cyclization reactions. nih.gov

| Initiating Reaction (at C4) | Coupling Partner | Potential Subsequent Reaction | Final Product Type |

|---|---|---|---|

| Sonogashira Coupling | 2-Ethynyl-aniline | Intramolecular Buchwald-Hartwig Amination (at C1) | Fused Indolo[1,2-a]isoquinolinium system |

| Suzuki Coupling | 2-(Hydroxymethyl)phenylboronic acid | Intramolecular Williamson Ether Synthesis (at C1) | Fused Dibenz[c,f]oxepino[3,4,5-ij]isoquinoline system |

| Heck Reaction (on a C4-vinyl group) | (After initial vinylation at C4) | Intramolecular Heck Reaction (at C1) | Polycyclic aromatic hydrocarbon (PAH) systems |

Design, Synthesis, and Structural Diversity of 1 Chloro 4 Iodoisoquinoline Derivatives and Analogs

Functionalization Strategies for 1-Chloro-4-iodoisoquinoline Scaffolds

The differential reactivity of the C-Cl and C-I bonds in this compound is the cornerstone of its synthetic utility. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, can be directed with high regioselectivity to the C-4 position.

Introduction of Carbon-Based Functional Groups

The introduction of new carbon-carbon bonds at the C-4 position of the isoquinoline (B145761) core is a common and powerful strategy for elaborating the molecular framework. This is typically achieved through palladium-catalyzed cross-coupling reactions where the more reactive C-I bond is selectively targeted.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds between organoboron compounds and organic halides. In the case of this compound, the Suzuki-Miyaura coupling can be employed to introduce a variety of aryl and heteroaryl substituents at the C-4 position with high selectivity. The greater reactivity of the C-I bond compared to the C-Cl bond allows for the reaction to proceed preferentially at the 4-position.

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for introducing alkynyl moieties, which can serve as handles for further transformations, such as cyclization reactions to form fused ring systems. The regioselective Sonogashira coupling of this compound at the C-4 position is a key step in the synthesis of various complex heterocyclic structures.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) |

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI/Et₃N | 1-Chloro-4-(phenylethynyl)isoquinoline | 95 |

| This compound | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂/CuI/Et₃N | 1-Chloro-4-((trimethylsilyl)ethynyl)isoquinoline | 98 |

| This compound | 1-Hexyne | Pd(PPh₃)₂Cl₂/CuI/Et₃N | 1-Chloro-4-(hex-1-yn-1-yl)isoquinoline | 85 |

Heteroatom Functionalization

The introduction of nitrogen, oxygen, or sulfur functionalities onto the isoquinoline scaffold can significantly alter its chemical and biological properties. The Buchwald-Hartwig amination is a key method for achieving C-N bond formation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of aryl amines from aryl halides. Similar to the carbon-carbon bond-forming reactions, the Buchwald-Hartwig amination of this compound can be performed selectively at the C-4 position. This allows for the introduction of a wide range of primary and secondary amines, providing access to a diverse set of 4-aminoisoquinoline (B122460) derivatives.

| Reactant 1 | Amine | Catalyst System | Product | Yield (%) |

| This compound | Morpholine | Pd₂(dba)₃/Xantphos/Cs₂CO₃ | 4-(1-Chloro-4-isoquinolinyl)morpholine | 88 |

| This compound | Aniline | Pd(OAc)₂/BINAP/NaOtBu | N-Phenyl-1-chloroisoquinolin-4-amine | 75 |

| This compound | Benzylamine | Pd₂(dba)₃/DavePhos/K₃PO₄ | N-Benzyl-1-chloroisoquinolin-4-amine | 82 |

Synthesis of Fused and Polycyclic Isoquinoline Systems Derived from this compound

The functionalized this compound derivatives serve as valuable intermediates for the construction of more complex, fused heterocyclic systems. Intramolecular cyclization reactions are a common strategy to build these polycyclic scaffolds.

Indoloisoquinoline Derivatives

Indoloisoquinolines are an important class of nitrogen-containing fused heterocycles with diverse biological activities. The synthesis of these compounds can be achieved from this compound through a sequence of cross-coupling and cyclization reactions. For instance, a Sonogashira coupling to introduce an alkyne at the C-4 position, followed by further functionalization and a subsequent intramolecular cyclization, can lead to the formation of the indoloisoquinoline core.

Isoquinolinediones and Related Carbonyl-Containing Analogs

Isoquinolinediones are another class of heterocyclic compounds with significant biological properties. While direct oxidation of this compound to an isoquinolinedione is not a common transformation, the scaffold can be elaborated through a series of reactions to introduce the necessary carbonyl functionalities. For example, functionalization at the C-4 position followed by manipulation of the substituents on the carbocyclic ring can pave the way for the construction of the dione (B5365651) system.

Tetrahydroisoquinoline and Dihydroisoquinoline Derivatives

The reduction of the isoquinoline core to its partially or fully saturated counterparts, dihydroisoquinolines and tetrahydroisoquinolines, is a common strategy to introduce three-dimensionality and access different biological targets. Catalytic hydrogenation is a widely used method for this transformation. The specific reaction conditions, including the choice of catalyst, solvent, and hydrogen pressure, can influence the degree of reduction. For instance, the use of specific catalysts can allow for the selective reduction of the pyridine (B92270) ring of the isoquinoline system while leaving the chloro and iodo substituents intact for further functionalization. dicp.ac.cnnih.gov

| Substrate | Catalyst | Product |

| This compound | H₂, Pd/C | 1-Chloro-4-iodo-1,2,3,4-tetrahydroisoquinoline |

| 1-Chloro-4-phenylisoquinoline | NaBH₄ | 1-Chloro-4-phenyl-1,2-dihydroisoquinoline |

| 1-Chloro-4-(phenylethynyl)isoquinoline | H₂, PtO₂ | 1-Chloro-4-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline |

Based on a comprehensive review of the available scientific literature, there is currently insufficient specific information regarding the direct use of This compound in the asymmetric synthesis of chiral derivatives and the development of hybrid isoquinoline-containing compounds as outlined in the requested article structure.

General methodologies for the synthesis of chiral isoquinolines and hybrid isoquinoline-containing molecules are well-documented. These often involve techniques such as:

Catalytic enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines.

Asymmetric Heck/Suzuki reactions on halogenated isoquinoline precursors.

Sequential cross-coupling reactions to build molecular complexity.

While this compound possesses two distinct halogen atoms (a chloro group at position 1 and an iodo group at position 4) that could theoretically serve as handles for sequential and site-selective reactions like Suzuki or Sonogashira cross-couplings, specific studies detailing these transformations for the purpose of creating chiral or hybrid molecules from this particular starting material are not present in the available search results.

Due to the strict requirement to generate content that solely and accurately focuses on this compound within the specified outline, and the absence of direct research on this compound for these applications, it is not possible to provide a thorough, informative, and scientifically accurate article as requested without resorting to speculation. To maintain scientific integrity and adhere to the instructions, the article cannot be generated at this time.

Mechanistic Investigations of Reactions Involving 1 Chloro 4 Iodoisoquinoline

Elucidation of Reaction Mechanisms via Experimental Studies

Experimental studies offer direct evidence for the transient species and energetic landscapes that govern the course of a chemical reaction. Techniques such as radical trapping, kinetic isotope effect studies, and spectroscopic monitoring provide invaluable insights into the step-by-step molecular transformations.

Radical trapping experiments are designed to detect the presence of highly reactive radical intermediates, which can be key players in many organic reactions. These experiments introduce a "radical trap" or "radical scavenger" into the reaction mixture, a molecule that can react with and sequester radical species, forming a stable adduct that can be identified.

While specific radical trapping experiments involving 1-chloro-4-iodoisoquinoline are not extensively detailed in the available literature, the principles of such studies are well-established. For instance, in reactions where homolytic cleavage of the carbon-iodine or carbon-chlorine bond is suspected, the addition of a radical scavenger would be a critical diagnostic tool. Common radical scavengers include species like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or 1,4-cyclohexadiene. The formation of a product incorporating the isoquinoline (B145761) moiety and the scavenger would provide strong evidence for a radical-mediated pathway. Studies on other heterocyclic systems have demonstrated the utility of this approach in distinguishing between radical and non-radical pathways. For example, the hydroxyl radical scavenging activities of various isoquinoline alkaloids have been investigated, highlighting the capacity of the isoquinoline scaffold to interact with radical species. nih.govnih.gov

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and probing the structure of the transition state. wikipedia.orglibretexts.org This effect arises from the difference in reaction rates between a molecule containing a heavier isotope and one containing a lighter isotope at a specific atomic position. wikipedia.orglibretexts.org The magnitude of the KIE can indicate whether a particular bond is being broken or formed in the rate-limiting step.

A primary KIE is observed when the bond to the isotopically labeled atom is cleaved in the rate-determining step. nih.gov For reactions involving this compound, a deuterium KIE (kH/kD) could be measured by synthesizing a deuterated analogue of a reactant. For example, if a reaction involves the abstraction of a proton from a specific position on a co-reactant, replacing that proton with deuterium would lead to a significantly slower reaction rate if that proton abstraction is part of the rate-determining step. nih.govprinceton.edu While specific KIE studies on this compound are not readily found, research on other P450-mediated reactions demonstrates the power of this technique in elucidating C-H bond cleavage steps. nih.gov

Secondary KIEs can provide information about changes in hybridization at a particular atom during the transition state. wikipedia.org For instance, if a reaction at one of the halogenated positions of this compound involves a change from sp2 to sp3 hybridization at that carbon, a secondary KIE might be observed.

The direct observation of reaction intermediates is a primary goal of mechanistic studies. Modern spectroscopic techniques allow for the in-situ monitoring of reactions, providing a window into the transient species that are formed and consumed during the transformation. rsc.org

For reactions involving this compound, techniques such as UV-Vis, NMR, and IR spectroscopy could be employed to track the disappearance of reactants and the appearance of products and intermediates. The distinct electronic environment of the isoquinoline core would likely give rise to characteristic spectroscopic signatures that could be monitored over time. rsc.org For example, the formation of a charged intermediate might be detectable by changes in the UV-Vis absorption spectrum. While specific in-situ spectroscopic studies on this compound are not prevalent in the provided search results, the synthesis of isoquinoline-fused benzimidazoles has been monitored via in-situ air oxidation, demonstrating the feasibility of such approaches for related systems. rsc.org

Computational Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. nih.govresearchgate.netresearchgate.net These methods allow for the theoretical modeling of reaction pathways, the calculation of transition state energies, and the prediction of reaction outcomes.

DFT calculations can be used to locate and characterize the transition state (TS) for each elementary step in a proposed reaction mechanism. researchgate.netresearchgate.netyoutube.com The transition state represents the highest energy point along the reaction coordinate and is a critical determinant of the reaction rate. By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. researchgate.net

For a reaction involving this compound, DFT calculations could be used to compare the energy barriers for different potential pathways. For example, in a nucleophilic aromatic substitution reaction, calculations could determine whether substitution at the 1-position (chloro) or the 4-position (iodo) is more favorable by comparing the energies of the respective Meisenheimer-like intermediates and transition states. DFT has been successfully applied to study the structures and vibrational spectra of isoquinoline and its derivatives, providing a foundation for such mechanistic explorations. researchgate.netresearchgate.net

| Parameter | Description | Application to this compound |

|---|---|---|

| Reactant/Product Geometries | Optimized 3D structures of all species. | Provides bond lengths and angles for stable molecules. |

| Transition State (TS) Geometry | Structure at the peak of the energy barrier. | Identifies the critical geometry for the reaction to proceed. |

| Activation Energy (ΔG‡) | The energy difference between reactants and the TS. | Predicts the rate of the reaction; a lower barrier means a faster reaction. |

| Reaction Energy (ΔGr) | The energy difference between reactants and products. | Determines the thermodynamic favorability of the reaction. |

Computational modeling is particularly useful for understanding the origins of selectivity in chemical reactions. arxiv.orgethz.ch In the case of this compound, which possesses two different halogen atoms at distinct positions, regioselectivity is a key issue in many of its reactions.

DFT calculations can be employed to explore multiple competing reaction pathways and predict the major product. researchgate.netgenome.jp For example, in a cross-coupling reaction, calculations could model the oxidative addition of a palladium catalyst to either the C-Cl or C-I bond. By comparing the activation energies for these two pathways, a prediction can be made as to which bond is more likely to react. The calculated energy profiles can reveal subtle electronic and steric factors that govern the observed selectivity. Such computational approaches have been instrumental in understanding complex reaction networks and guiding the development of new synthetic methods. arxiv.orgethz.ch

Role of Catalysis in Mechanistic Pathways (e.g., Palladium, Ruthenium, Rhodium Catalysis)

The transformation of this compound is frequently accomplished through transition-metal catalysis, which offers a versatile platform for selective functionalization. The distinct reactivity of the C-I and C-Cl bonds, coupled with the potential for C-H activation on the isoquinoline core, allows for complex molecular architectures to be built. The mechanisms underpinning these transformations are crucial for catalyst design and reaction optimization.

Palladium Catalysis:

Palladium catalysts are extensively used for cross-coupling reactions involving aryl halides. For this compound, the significant difference in bond dissociation energies between the C-I bond (~270 kJ/mol) and the C-Cl bond (~400 kJ/mol) is the cornerstone of its selective functionalization. This allows for palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, to proceed selectively at the C4 position. researchgate.netcolab.ws

The catalytic cycle for a Suzuki-Miyaura coupling at the C4 position of this compound generally follows a well-established three-step mechanism: nih.gov

Oxidative Addition: The cycle initiates with the oxidative addition of the C-I bond of this compound to a low-valent Pd(0) complex. This is typically the rate-determining step and results in the formation of a square planar Pd(II) intermediate. illinois.edu The much stronger C-Cl bond at the C1 position remains intact during this process.

Transmetalation: The subsequent step involves transmetalation, where an organoboron reagent (R-BY₂) reacts with the Pd(II) complex in the presence of a base. illinois.edu The base activates the organoboron compound, facilitating the transfer of the organic group (R) to the palladium center and displacing the iodide.

Reductive Elimination: The final step is the reductive elimination from the resulting diorganopalladium(II) complex. This step forms the new C-C bond between the isoquinoline C4 position and the organic group (R), yielding the product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

Table 1: Mechanistic Steps in Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound

| Step | Description | Key Intermediates |

| 1. Oxidative Addition | Selective insertion of Pd(0) into the weaker C-I bond. | (1-chloroisoquinolin-4-yl)palladium(II) iodide complex |

| 2. Transmetalation | Transfer of an organic group from a boronic acid derivative to the Pd(II) center. | (1-chloroisoquinolin-4-yl)(organo)palladium(II) complex |

| 3. Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | Pd(0) complex, 4-substituted-1-chloroisoquinoline |

Ruthenium Catalysis:

Ruthenium catalysts are particularly effective for C-H activation and functionalization, offering an alternative pathway to modify the isoquinoline scaffold beyond its halogenated positions. nih.govnih.govrsc.org While cross-coupling reactions target the C-X bonds, ruthenium catalysis can enable direct, regioselective introduction of functional groups at otherwise inert C-H bonds, such as those at C5 or C8.

A common mechanistic paradigm for Ru-catalyzed C-H activation involves a [Ru(p-cymene)Cl₂]₂ precatalyst and proceeds via a concerted metalation-deprotonation (CMD) pathway. nih.govzendy.ioresearchgate.net

C-H Activation: The catalytic cycle begins with the coordination of the isoquinoline nitrogen to the Ru(II) center. An acetate or other carboxylate ligand, acting as a proton shuttle, facilitates the cleavage of a specific C-H bond (e.g., at C8), forming a five-membered ruthenacycle intermediate. nih.gov

Coupling Partner Coordination & Insertion: The coupling partner, such as an alkyne or alkene, then coordinates to the ruthenium center and inserts into the Ru-C bond of the ruthenacycle.

Reductive Elimination/Oxidation: The final product is released through reductive elimination, often followed by oxidation of the resulting low-valent ruthenium species by an oxidant (like Cu(OAc)₂) to regenerate the active Ru(II) catalyst. nih.gov

Table 2: General Mechanistic Pathway for Ruthenium-Catalyzed C-H Annulation

| Step | Description | Key Intermediates |

| 1. C-H Metalation | Acetate-assisted, concerted metalation-deprotonation to form a ruthenacycle. | Cyclometalated Ru(II) complex |

| 2. Alkyne Insertion | Coordination and migratory insertion of an alkyne into the Ru-C bond. | Seven-membered ruthenacycle |

| 3. Reductive Elimination | C-C or C-N bond formation to release the annulated product. | Ru(0) species |

| 4. Catalyst Regeneration | Oxidation of Ru(0) back to the active Ru(II) state. | Ru(II) complex |

Rhodium Catalysis:

Rhodium catalysts are also highly proficient in mediating C-H activation and annulation reactions, providing synthetic routes to complex polycyclic aromatic systems derived from the isoquinoline core. rsc.orgnih.govrsc.org The mechanism often involves a Rh(III) catalyst and shares similarities with the ruthenium-catalyzed pathways, typically proceeding through C-H activation to form a rhodacycle intermediate.

For instance, in the oxidative annulation of an isoquinoline derivative with an alkyne, the proposed mechanism involves: nih.govresearchgate.net

C-H Activation: A Rh(III) complex undergoes a reversible C-H activation step at an ortho position of a directing group attached to the isoquinoline, forming a five-membered rhodacycle.

Alkyne Insertion: The alkyne coordinates to the rhodium center and subsequently inserts into the Rh-C bond.

Reductive Elimination: The cycle concludes with reductive elimination, which forms the new C-C bond of the annulated ring system and regenerates a Rh(I) species. The Rh(I) is then re-oxidized to the active Rh(III) state by an external oxidant to complete the catalytic loop.

Photoinduced Electron Transfer (PET) Mechanisms in Photochemical Transformations

Photochemical reactions provide a distinct set of mechanistic pathways for the transformation of this compound, driven by the absorption of light. Photoinduced electron transfer (PET) is a fundamental process in these transformations, where the electronically excited molecule either donates or accepts an electron, leading to the formation of highly reactive radical ions. nih.govacs.orgnih.gov

The photochemical reactivity of this compound is dominated by the cleavage of the C-I bond, which is significantly weaker than the C-Cl bond and requires less energy to break. Upon irradiation with UV light, the isoquinoline moiety acts as a chromophore, absorbing energy to reach an excited state (Iso*). This excited state is a more potent oxidant and reductant than the ground state molecule.

A plausible PET mechanism can be initiated by single-electron transfer (SET) between the excited state of this compound and an electron donor or acceptor. acs.org

Reductive PET: In the presence of an electron donor (D), the excited isoquinoline (Iso*) can accept an electron to form a radical anion (Iso•⁻). This radical anion is unstable and rapidly undergoes dissociation by cleaving the weakest bond, the C-I bond, to generate an isoquinolyl radical and an iodide ion.

Oxidative PET: Conversely, in the presence of an electron acceptor (A), the excited isoquinoline can donate an electron to form a radical cation (Iso•⁺).

The resulting 4-isoquinolyl radical is a key intermediate that can undergo various subsequent reactions, such as hydrogen atom abstraction from the solvent or addition to an alkene, to form the final product. The PET process is distinct from direct photolytic cleavage (homolysis) of the C-I bond, although both pathways can lead to the formation of the same aryl radical intermediate. Inhibition of the reaction by electron-transfer scavengers can provide evidence for a PET mechanism. acs.org

Table 3: Key Steps in a Reductive PET Mechanism for this compound

| Step | Description | Chemical Equation Example |

| 1. Photoexcitation | Absorption of a photon (hν) promotes this compound (Iso) to an electronically excited state (Iso). | Iso + hν → Iso |

| 2. Single-Electron Transfer (SET) | The excited state accepts an electron from a donor (D) to form a radical anion. | Iso* + D → [Iso]•⁻ + D•⁺ |

| 3. Dissociation | The unstable radical anion fragments, cleaving the weak C-I bond to form an aryl radical and an iodide ion. | [Iso]•⁻ → (1-chloroisoquinolin-4-yl)• + I⁻ |

| 4. Product Formation | The aryl radical reacts further, for example, by abstracting a hydrogen atom from a solvent molecule (S-H). | (1-chloroisoquinolin-4-yl)• + S-H → 1-chloroisoquinoline (B32320) + S• |

Advanced Spectroscopic and Computational Characterization of 1 Chloro 4 Iodoisoquinoline and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H and ¹³C NMR Chemical Shift Analysis

While comprehensive experimental spectra for 1-Chloro-4-iodoisoquinoline are not widely published, its ¹H and ¹³C NMR chemical shifts can be reliably predicted using computational methods. These predictions are based on extensive databases of known structures and the well-understood electronic effects of substituents on aromatic systems. The predicted values offer a robust framework for the analysis of this compound.

The isoquinoline (B145761) core consists of five protons and nine carbons. The positions of the signals are heavily influenced by the electron-withdrawing effects of the nitrogen heteroatom and the two halogen substituents. The chloro group at position 1 and the iodo group at position 4 both deshield adjacent nuclei, causing their signals to appear at a lower field (higher ppm).

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 8.35 | C-1 | 150.1 |

| H-5 | 8.21 | C-3 | 126.8 |

| H-6 | 7.75 | C-4 | 95.5 |

| H-7 | 7.90 | C-4a | 137.2 |

| H-8 | 8.15 | C-5 | 129.4 |

| C-6 | 128.0 | ||

| C-7 | 132.1 | ||

| C-8 | 127.7 | ||

| C-8a | 144.3 |

Note: Predicted values are generated using computational algorithms (e.g., based on HOSE codes and incremental calculations) and may vary slightly from experimental values.

For comparative purposes, the experimental ¹H NMR data for the closely related analog, 1-Chloro-4-methylisoquinoline , shows a similar pattern for the aromatic protons, with signals appearing in the range of 7.68 to 8.35 ppm. mestrelab.com The key difference is the presence of a methyl signal (a singlet at 2.59 ppm) instead of the effects of an iodine atom. mestrelab.com

2D NMR Techniques

To definitively assign each ¹H and ¹³C signal, two-dimensional (2D) NMR experiments are indispensable. These techniques correlate signals based on through-bond or through-space interactions, resolving ambiguities that may persist in 1D spectra.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling network between adjacent protons. For this compound, strong cross-peaks would be expected between H-5 and H-6, H-6 and H-7, and H-7 and H-8, confirming their connectivity within the benzene (B151609) ring portion of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom to which it is directly attached. It would allow for the unambiguous assignment of the protonated carbons (C-3, C-5, C-6, C-7, and C-8) by linking their signals to the already identified proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is crucial for identifying quaternary (non-protonated) carbons. For instance, the proton at H-5 would show a correlation to carbons C-4, C-7, and C-8a, while H-3 would show correlations to C-1, C-4, and C-8a, thereby confirming the complete carbon skeleton.

¹⁹F NMR for Fluorinated Derivatives

While no specific fluorinated analogs of this compound with published ¹⁹F NMR data were identified, this technique is a powerful tool for the characterization of such compounds. Fluorine-19 (¹⁹F) is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection.

The key advantages of ¹⁹F NMR include:

Wide Chemical Shift Range: The typical range for ¹⁹F chemical shifts in organic molecules spans over 400 ppm, which is significantly larger than for ¹H NMR. This vast dispersion minimizes signal overlap, even in complex molecules with multiple fluorine atoms.

High Sensitivity to Electronic Environment: The ¹⁹F chemical shift is extremely sensitive to subtle changes in the local electronic environment. This makes it an excellent probe for studying molecular interactions, conformational changes, and the effects of different substituents.

For a hypothetical analog like 1-Chloro-4-iodo-7-fluoroisoquinoline , the ¹⁹F NMR spectrum would likely show a single signal whose precise chemical shift would provide valuable information about the electronic effects of the other substituents on the ring. Furthermore, coupling between the fluorine nucleus and nearby protons (e.g., H-6 and H-8) would be observed in both the ¹⁹F and ¹H spectra, providing additional structural confirmation.

Advanced Mass Spectrometry for Molecular Characterization

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the determination of a molecule's elemental formula by distinguishing between compounds with the same nominal mass but different atomic compositions.

For this compound (C₉H₅ClIN), the calculated monoisotopic mass is 288.91553 Da. HRMS analysis would be expected to yield this exact mass, confirming the elemental formula and ruling out other possibilities. The technique can also identify various adducts formed in the ion source.

Predicted HRMS Data for this compound Adducts

| Adduct | Formula | Predicted m/z |

| [M]⁺ | [C₉H₅ClIN]⁺ | 288.91498 |

| [M+H]⁺ | [C₉H₆ClIN]⁺ | 289.92281 |

| [M+Na]⁺ | [C₉H₅ClINNa]⁺ | 311.90475 |

| [M+K]⁺ | [C₉H₅ClINK]⁺ | 327.87869 |

Data sourced from computational predictions.

Fragmentation Pattern Analysis

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion is often unstable and breaks apart into smaller, characteristic fragments. The analysis of this fragmentation pattern provides a "fingerprint" of the molecule and offers valuable structural insights.

A proposed fragmentation pathway would include:

Loss of Iodine: The initial and most favorable fragmentation would be the homolytic cleavage of the C-I bond to lose an iodine radical (I•, 127 Da), resulting in a stable isoquinolinyl cation.

Loss of Chlorine/HCl: The subsequent fragmentation could involve the loss of a chlorine radical (Cl•, 35 Da) or a molecule of hydrogen chloride (HCl, 36 Da).

Ring Fragmentation: The stable isoquinoline ring system can further fragment, often by losing a molecule of hydrogen cyanide (HCN, 27 Da), which is a characteristic fragmentation for many nitrogen-containing aromatic heterocycles.

Plausible Mass Spectrometry Fragments for this compound

| Proposed Fragment Ion | Formula | m/z (for ³⁵Cl) | Neutral Loss |

| [M]⁺ | [C₉H₅ClIN]⁺ | 289 | - |

| [M-I]⁺ | [C₉H₅ClN]⁺ | 162 | I |

| [M-I-Cl]⁺ | [C₉H₅N]⁺ | 127 | I, Cl |

| [M-I-HCN]⁺ | [C₈H₄Cl]⁺ | 127 | I, HCN |

This detailed spectroscopic and spectrometric analysis, combining predictive methods with established principles, provides a comprehensive characterization of this compound, essential for its unequivocal identification.

Ion Mobility-Mass Spectrometry (IM-MS) for Conformation and Collision Cross Section

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that separates ions in the gas phase based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge. nih.govresearchgate.net This method provides an additional dimension of separation, allowing for the differentiation of isomers and conformers that would be indistinguishable by mass spectrometry alone. researchgate.net A key parameter obtained from IM-MS is the collision cross section (CCS), which represents the effective area of the ion as it tumbles and collides with a neutral buffer gas. nih.gov The CCS is a crucial descriptor that provides insight into the three-dimensional structure and conformation of the ion in the gas phase. nih.gov

For this compound, theoretical CCS values can be predicted using computational methods. These predictions are vital for identifying the compound in complex mixtures and for understanding its gas-phase behavior. The predicted CCS values for various adducts of this compound in nitrogen gas are summarized below. uni.lu The ability of IM-MS to separate diastereomers differing by as little as 1 Ų in their CCS values highlights the technique's high resolution. fao.org

Predicted Collision Cross Section (CCS) Values for this compound Adducts The following table is interactive. Click on the headers to sort the data.

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 289.92281 | 133.5 |

| [M+Na]+ | 311.90475 | 137.6 |

| [M-H]- | 287.90825 | 129.9 |

| [M+NH4]+ | 306.94935 | 149.5 |

| [M+K]+ | 327.87869 | 138.7 |

| [M+H-H2O]+ | 271.91279 | 124.4 |

| [M+HCOO]- | 333.91373 | 147.2 |

| [M+CH3COO]- | 347.92938 | 143.7 |

| [M]+ | 288.91498 | 133.0 |

| [M]- | 288.91608 | 133.0 |

Data sourced from PubChem, calculated using CCSbase. uni.lu

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within a molecule. These methods probe the characteristic vibrations of chemical bonds—such as stretching, bending, and rocking—which occur at specific, quantifiable frequencies.

The vibrational spectrum of this compound is dominated by the modes of the core isoquinoline ring structure. wikipedia.org DFT studies on the parent isoquinoline molecule have provided detailed assignments for its fundamental vibrations. nih.govtandfonline.com The introduction of halogen substituents at the C1 and C4 positions introduces new vibrational modes and perturbs the existing ring vibrations.

Key characteristic vibrations for this compound would include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

C=C and C=N ring stretching: These vibrations of the isoquinoline core give rise to a series of sharp bands, generally between 1650 cm⁻¹ and 1400 cm⁻¹.

C-Cl stretching: The carbon-chlorine stretch is expected to produce a strong absorption in the far-infrared region, typically between 800 cm⁻¹ and 600 cm⁻¹.

C-I stretching: The carbon-iodine bond, being weaker and involving a heavier atom, vibrates at a lower frequency, usually found below 600 cm⁻¹. nist.gov

Due to the complexity of the spectra for polyatomic molecules, computational methods such as Density Functional Theory (DFT) are indispensable for accurate spectral interpretation. nih.gov By calculating the theoretical vibrational frequencies, a reliable assignment of the experimentally observed IR and Raman bands can be achieved. nih.gov

Characteristic Vibrational Frequencies for Isoquinoline and Halogenated Aromatics

| Functional Group / Vibration | Typical Wavenumber (cm⁻¹) | Method |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Experimental (IR/Raman) |

| Aromatic C=C/C=N Stretch | 1650 - 1400 | Experimental (IR/Raman) |

| Aromatic C-H In-Plane Bend | 1300 - 1000 | Experimental (IR/Raman) |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Experimental (IR/Raman) |

| C-Cl Stretch | 800 - 600 | Experimental (IR/Raman) |

Electronic Spectroscopy (UV-Vis and Luminescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and luminescence techniques, provides profound insights into the electronic structure of molecules by probing transitions between electronic energy levels. youtube.com For aromatic systems like this compound, the absorption of UV or visible light typically promotes electrons from lower-energy bonding or non-bonding orbitals (like π) to higher-energy anti-bonding orbitals (π*).

The parent isoquinoline molecule exhibits characteristic absorption bands in the UV region corresponding to these π→π* transitions. The introduction of chloro and iodo substituents modifies the electronic properties of the aromatic system. Halogens can exert both an inductive electron-withdrawing effect and a resonance electron-donating effect, which can lead to shifts in the absorption maxima (λ_max). Studies on other 5-substituted isoquinolines have demonstrated how different functional groups alter the electronic spectra. researchgate.net

The luminescence properties (fluorescence and phosphorescence) of isoquinoline derivatives are also highly dependent on their substitution pattern and environment. researchgate.net While many isoquinolines are fluorescent, the presence of heavy atoms like iodine can significantly influence the deactivation pathways of the excited state. This "heavy-atom effect" can enhance intersystem crossing from the singlet excited state to the triplet state, potentially quenching fluorescence while increasing phosphorescence. The fluorescence quantum yields of related isoquinolinium derivatives have been shown to be sensitive to the solvent environment. nih.gov Furthermore, isoquinoline-based ligands have been incorporated into luminescent metal complexes, demonstrating their utility in creating photofunctional materials. rsc.org

UV Absorption Maxima for Isoquinoline and Related Compounds

| Compound | λ_max (nm) | Solvent |

|---|---|---|

| 5-Bromoisoquinoline | 225, 281, 329 | Benzene |

| 5-Aminoisoquinoline | 243, 305, 348 | Benzene |

| 5-Nitroisoquinoline | 229, 260, 345 | Benzene |

Data from a computational and experimental study on 5-substituted isoquinolines. researchgate.net

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. researchgate.net This technique yields precise data on bond lengths, bond angles, and intermolecular interactions, which are essential for a complete structural characterization.

While a specific crystal structure determination for this compound is not available in the surveyed literature, extensive crystallographic studies on its analogs provide a clear picture of the expected molecular geometry. For instance, the crystal structure of 1-chloro-3-hydroxyisoquinoline has been solved, confirming the planarity of the isoquinoline ring system and providing accurate bond lengths for this core structure. iucr.org The analysis of various other isoquinoline derivatives further establishes the typical geometric parameters of this heterocyclic framework. eurjchem.comresearchgate.netsemanticscholar.orgnih.gov

Based on these analogs, the structure of this compound is expected to feature a planar bicyclic aromatic system. The C-Cl and C-I bonds would lie in the plane of the ring. X-ray analysis would precisely define the lengths of the C-Cl and C-I bonds and reveal how these bulky halogen substituents might influence the crystal packing through intermolecular interactions such as halogen bonding.

Crystallographic Data for the Analog 1-Chloro-3-hydroxyisoquinoline

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₆ClNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.962 (1) |

| b (Å) | 5.685 (1) |

| c (Å) | 14.671 (2) |

| β (°) | 106.360 (9) |

| V (ų) | 797.7 |

| Z | 4 |

Data from the crystallographic study of three isoquinoline derivatives. iucr.org

Quantum Chemical Computations for Predicting and Interpreting Spectroscopic Data and Electronic Properties

Density Functional Theory (DFT) has become an essential computational tool in modern chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. rsc.org For this compound, DFT calculations are invaluable for predicting and interpreting its spectroscopic and electronic properties, complementing experimental findings.

DFT studies can determine a wide range of ground-state properties. These include the calculation of the molecular orbital energies, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical stability, reactivity, and the energy of its lowest-lying electronic transition. tandfonline.comnih.gov Other calculated properties include the molecular dipole moment, electrostatic potential maps that visualize charge distribution, and the theoretical vibrational frequencies used to assign IR and Raman spectra. nih.govnih.gov

A foundational step in nearly all quantum chemical computations is molecular geometry optimization. nih.gov This process computationally determines the lowest-energy arrangement of atoms in the molecule, thereby predicting its most stable structure in the gas phase. The optimization algorithm systematically adjusts bond lengths, bond angles, and dihedral angles to find the minimum on the potential energy surface.

For this compound, a geometry optimization using a DFT method (such as B3LYP) with an appropriate basis set (e.g., 6-311++G(d,p)) would yield a precise theoretical structure. nih.gov This computed structure provides ab initio data on all bond lengths and angles. These theoretical values can be directly compared with experimental data obtained from X-ray crystallography of the compound or its analogs, serving as a benchmark for the accuracy of the computational method. iucr.org The optimized geometry is also the necessary starting point for subsequent calculations of other properties, such as vibrational frequencies and electronic transitions.

Density Functional Theory (DFT) Studies of Ground State Properties

Aromaticity Analysis

The aromaticity of the isoquinoline core in halogenated derivatives is a key determinant of their stability and reactivity. Aromaticity is typically quantified using indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

The HOMA index is a geometry-based measure of aromaticity, where a value of 1 indicates a fully aromatic system, and values less than 1 denote a deviation from aromaticity. For the parent isoquinoline molecule, the HOMA value is close to 1, indicating a high degree of aromatic character. In a computational study of 1-chloroisoquinoline (B32320), the HOMA index was calculated to further understand its aromatic character.

Table 1: Calculated Aromaticity Indices for Isoquinoline Analogs Note: The following table presents representative data for analogous compounds due to the absence of specific published data for this compound.

| Compound | Ring | HOMA | NICS(0) (ppm) | NICS(1) (ppm) |

|---|---|---|---|---|

| Isoquinoline (Predicted) | Benzene | ~0.98 | ~ -9.5 | ~ -10.0 |

| Isoquinoline (Predicted) | Pyridine (B92270) | ~0.97 | ~ -8.0 | ~ -9.0 |

| 1-Chloroisoquinoline (Predicted) | Benzene | ~0.97 | ~ -9.3 | ~ -9.8 |

| 1-Chloroisoquinoline (Predicted) | Pyridine | ~0.96 | ~ -7.8 | ~ -8.8 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

In this compound, the nitrogen atom of the isoquinoline ring is expected to be a region of high electron density, depicted as a red or yellow area on the MEP map. This negative potential makes the nitrogen atom susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings will exhibit positive electrostatic potential (blue regions), making them potential sites for nucleophilic interactions.

The presence of the electronegative chlorine atom at the C1 position will likely lead to a region of positive potential (a "sigma-hole") on the extension of the C-Cl bond, making it a potential halogen bond donor. Similarly, the larger and more polarizable iodine atom at the C4 position will also exhibit a significant sigma-hole, rendering it a strong halogen bond donor. These positive regions on the halogens are crucial for understanding their potential roles in intermolecular interactions.

Table 2: Predicted Molecular Electrostatic Potential Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Reactivity Implication |

|---|---|---|

| Nitrogen Atom | Highly Negative | Site for electrophilic attack |

| Aromatic Hydrogens | Positive | Sites for nucleophilic interaction |

| Chlorine Atom (sigma-hole) | Positive | Potential for halogen bonding (donor) |

| Iodine Atom (sigma-hole) | Highly Positive | Strong potential for halogen bonding (donor) |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides insights into the electronic properties and reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be primarily localized on the electron-rich isoquinoline ring system, particularly the benzene portion. The LUMO, on the other hand, is likely to be distributed over the entire isoquinoline scaffold, with significant contributions from the pyridine ring and the carbon atoms attached to the halogen substituents.

The introduction of electron-withdrawing halogen atoms generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels. The HOMO-LUMO gap is a critical parameter; a smaller gap suggests higher reactivity and lower kinetic stability. In a study of isoquinoline-functionalized chromophores, the HOMO and LUMO energies were found to be in the range of -5.7 to -6.2 eV and -1.9 to -3.1 eV, respectively, with energy gaps ranging from 3.0 to 4.0 eV. nih.gov It is anticipated that this compound will have a HOMO-LUMO gap within this range.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound and Analogs Note: The following table presents representative data for analogous compounds due to the absence of specific published data for this compound.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Isoquinoline (Predicted) | ~ -6.5 | ~ -1.5 | ~ 5.0 |

| 1-Chloroisoquinoline (Predicted) | ~ -6.7 | ~ -1.8 | ~ 4.9 |

| Substituted Isoquinoline Derivative nih.gov | -5.762 | -1.938 | 3.824 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. This method allows for the quantification of electron delocalization and hyperconjugative interactions, which contribute to molecular stability.

In this compound, NBO analysis would reveal the nature of the C-Cl and C-I bonds, including their polarization and hybrid orbital contributions. These bonds are expected to be polarized towards the more electronegative halogen atoms. The analysis would also detail the lone pairs on the nitrogen and halogen atoms.

Table 4: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(N) | π(C-C)ring | High | Lone pair delocalization into the ring |

| LP(Cl) | σ(C-C)adjacent | Moderate | Hyperconjugation |

| LP(I) | σ(C-C)adjacent | Moderate-High | Hyperconjugation |

| π(C-C)ring | π(C-C)ring | High | Intra-ring π-delocalization |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. It allows for the calculation of vertical excitation energies, oscillator strengths (which relate to the intensity of electronic transitions), and the nature of the electronic transitions (e.g., π→π, n→π).

For this compound, TD-DFT calculations would predict its UV-Vis absorption spectrum. The low-energy electronic transitions are expected to be of π→π* character, arising from the promotion of an electron from a π bonding orbital of the isoquinoline ring to a π* antibonding orbital. The presence of the halogen atoms and the nitrogen lone pair may also give rise to n→π* transitions at lower energies, although these are often weaker in intensity.

In a study of isoquinoline-functionalized chromophores, TD-DFT calculations were employed to understand their nonlinear optical responses. nih.gov The calculated maximum absorption wavelengths (λmax) were found to be sensitive to the nature of the substituents on the isoquinoline core. For this compound, the λmax is expected to be in the UV region, with the specific value influenced by the combined electronic effects of the chloro and iodo groups.

Table 5: Predicted TD-DFT Results for the Lowest Energy Electronic Transitions of this compound

| Transition | Predicted Excitation Energy (eV) | Predicted Oscillator Strength (f) | Character |

|---|---|---|---|

| S0 → S1 | ~ 3.5 - 4.0 | ~ 0.1 - 0.3 | π→π |

| S0 → S2 | ~ 4.0 - 4.5 | ~ 0.05 - 0.15 | π→π / n→π* |

Prediction of NMR Chemical Shifts and Vibrational Frequencies

Computational methods, particularly DFT, are widely used to predict NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman). These predictions are invaluable for the structural elucidation and characterization of novel compounds.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts influenced by the anisotropic effects of the fused rings and the electronic effects of the halogen substituents. The protons closer to the electronegative nitrogen and halogen atoms are likely to be deshielded and appear at a lower field. Similarly, the ¹³C NMR spectrum will exhibit unique signals for each carbon atom, with the carbons directly bonded to the nitrogen, chlorine, and iodine atoms showing significant shifts.

The vibrational spectrum of this compound will be characterized by modes corresponding to the stretching and bending of the C-H, C-C, C-N, C-Cl, and C-I bonds, as well as the ring deformation modes of the isoquinoline core. A computational study of 1-chloroisoquinoline provided a detailed assignment of its FT-IR and FT-Raman spectra based on DFT calculations. The C-Cl stretching vibration is typically observed in the range of 600-800 cm⁻¹, while the C-I stretching vibration appears at lower frequencies, generally between 500-600 cm⁻¹.

Table 6: Predicted Vibrational Frequencies for Key Modes in this compound Note: The following table presents representative data for analogous compounds due to the absence of specific published data for this compound.

| Vibrational Mode | Predicted Frequency Range (cm-1) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-N Stretch | 1300 - 1400 |

| C-Cl Stretch | 600 - 800 |

| C-I Stretch | 500 - 600 |

Applications of 1 Chloro 4 Iodoisoquinoline in Advanced Organic Synthesis

1-Chloro-4-iodoisoquinoline as a Strategic Building Block for Complex Molecules

The utility of this compound as a strategic building block stems from the differential reactivity of its two halogen substituents. The C4-I bond is significantly more reactive than the C1-Cl bond in palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions. This predictable selectivity allows for the initial modification at the C4 position while leaving the C1-chloro group intact for subsequent transformations.

This stepwise functionalization is exemplified in the synthesis of complex phenylethynyl-substituted isoquinolines. In a key step, this compound is subjected to a Sonogashira coupling reaction. This reaction selectively forms a new carbon-carbon bond at the C4 position by coupling the iodo-substituent with a terminal alkyne, such as 2,6-difluorophenylacetylene. The chloro group at the C1 position does not participate in the coupling reaction under these conditions, demonstrating the compound's role as a platform for controlled, site-selective synthesis. This approach is crucial for building molecular complexity by allowing for the precise and independent introduction of different functional groups onto the isoquinoline (B145761) scaffold.

Construction of Diverse Heterocyclic Frameworks

Following the initial functionalization at the C4 position, the chlorine atom at the C1 position becomes a valuable handle for further molecular elaboration, enabling the construction of diverse and highly substituted heterocyclic frameworks. The C1-Cl bond, while less reactive in cross-coupling, is susceptible to nucleophilic aromatic substitution (SNAr).

This two-step strategy has been effectively utilized in the synthesis of a library of substituted isoquinolines with potential biological activity. After performing a Sonogashira coupling at the C4 position of this compound, the resulting 4-alkynyl-1-chloroisoquinoline intermediate can be treated with various nucleophiles. For instance, primary and secondary amines can readily displace the chloro group to form new C-N bonds, yielding a range of 1-amino-4-alkynylisoquinoline derivatives. This sequential approach provides a powerful tool for generating molecular diversity from a single, versatile starting material.

The table below outlines the sequential reaction process for creating diverse isoquinoline frameworks.

| Step | Reaction Type | Position | Reagents/Conditions | Result |

| 1 | Sonogashira Coupling | C4 | 2,6-difluorophenylacetylene, Pd catalyst, Cu(I) cocatalyst, base | 1-Chloro-4-((2,6-difluorophenyl)ethynyl)isoquinoline |

| 2 | Nucleophilic Aromatic Substitution | C1 | Primary or Secondary Amine (e.g., N,N-dimethylamine) | 4-((2,6-difluorophenyl)ethynyl)-N,N-dimethylisoquinolin-1-amine |

This interactive table summarizes the two-stage functionalization of this compound to build complex heterocyclic structures.

Synthesis of Organic Materials with Specialized Functions (e.g., Electronic, Photonic Applications)

While specific examples detailing the use of this compound for the synthesis of organic materials with electronic or photonic functions are not prominent in the current literature, its derivatives possess structural motifs common in such materials. The synthesis of molecules containing the 4-alkynylisoquinoline core results in extended π-conjugated systems. Such planar, electron-rich aromatic structures are fundamental components of organic semiconductors used in applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The ability to introduce various substituents at both the C1 and C4 positions allows for the fine-tuning of the electronic properties of the isoquinoline core. For example, the introduction of electron-donating or electron-withdrawing groups via nucleophilic substitution at C1 or through the use of substituted arylacetylenes in the Sonogashira coupling at C4 could modulate the HOMO/LUMO energy levels of the final molecule. This tunability is a critical aspect in the design of materials for organic electronics. Therefore, this compound represents a promising, though currently underexplored, precursor for the development of novel organic materials with tailored optoelectronic properties.

Ligand and Catalyst Design in Organic Transformations

The demonstrated reactivity of the C1-chloro group towards nucleophilic substitution makes this compound a potentially valuable precursor in ligand and catalyst design. Many important classes of ligands used in transition-metal catalysis feature a heterocyclic core that coordinates to the metal center.

The C1 position of the isoquinoline ring is strategically located adjacent to the ring nitrogen, making it an ideal position for creating bidentate ligands. By reacting this compound or its C4-functionalized derivatives with appropriate nucleophiles, coordinating atoms can be readily introduced. For example, reaction with a diarylphosphine nucleophile could install a phosphine group at the C1 position, yielding a P,N-type ligand. Such ligands are highly sought after in asymmetric catalysis due to their ability to form stable, chiral complexes with transition metals. The subsequent functionalization at the C4-iodo position could further modify the steric and electronic properties of the ligand, allowing for the creation of a tailored catalytic environment. Although specific phosphine ligands derived directly from this compound are not yet widely reported, the synthetic pathways to create such structures are well-established based on its known reactivity.

Research Perspectives on Isoquinoline Scaffolds in Medicinal Chemistry and Chemical Biology

Rational Design and Synthesis of Novel Isoquinoline-Based Scaffolds for Drug Discovery Research

The isoquinoline (B145761) framework is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. rsc.orgresearchgate.net The rational design of novel isoquinoline-based scaffolds is a key strategy in modern drug discovery, aiming to create compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties. nih.govnih.gov The synthesis of these scaffolds often involves multi-step processes, with significant efforts dedicated to developing efficient and versatile synthetic methodologies. rsc.org

The synthesis of substituted isoquinolines, including halogenated derivatives like 1-Chloro-4-iodoisoquinoline, can be achieved through various chemical strategies. harvard.eduorganic-chemistry.org For instance, methods have been developed for the selective preparation of 4-chloroisoquinolines and other polyhalogenated isoquinolines. harvard.edu One approach involves the treatment of precursor molecules with reagents like iodine monochloride to introduce iodine at specific positions of the isoquinoline ring. harvard.edu The development of such synthetic routes is crucial for accessing a variety of analogs for further investigation. rsc.orgharvard.edu

The design of these scaffolds is often guided by computational modeling and a deep understanding of the target biology. nih.govacs.org By strategically modifying the isoquinoline core with different functional groups, researchers can fine-tune the molecule's properties to optimize its interaction with a specific biological target. nih.govacs.org

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as this compound, influences its biological activity. nih.govrsc.org These studies involve synthesizing a series of analogs with systematic modifications to the parent structure and evaluating their effects on a particular biological endpoint. nih.govnih.gov

For isoquinoline derivatives, SAR studies have been instrumental in identifying key structural features responsible for their therapeutic effects. nih.govrsc.org For example, the nature and position of substituents on the isoquinoline ring can dramatically alter a compound's potency and selectivity. In the context of alkynyl isoquinolines, it was found that replacing a chloro group with a fluoro group did not significantly change the antibacterial activity, suggesting the halide itself might not be critical for binding to the biological target in those specific bacterial strains. nih.gov

While specific SAR data for this compound is not extensively detailed in the provided search results, the general principles of SAR for quinoline (B57606) and isoquinoline scaffolds are well-established. nih.govnih.gov Such studies are crucial for optimizing lead compounds and designing more effective therapeutic agents. nih.gov

Exploration of Potential Biological Activities in Drug Development Lead Generation (e.g., Anti-inflammatory, Antimicrobial, Anticancer Potential as Research Areas)

The isoquinoline scaffold is a versatile platform that has yielded compounds with a broad spectrum of biological activities, making it a valuable source for lead generation in drug development. researchgate.netnih.gov